molecular formula C10H13NO2 B8772916 Ethyl 2-(4-methylpyridin-2-yl)acetate

Ethyl 2-(4-methylpyridin-2-yl)acetate

Cat. No.: B8772916
M. Wt: 179.22 g/mol
InChI Key: UDJPMHNFTJZSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-methylpyridin-2-yl)acetate is a chemical compound with the CAS Registry Number 5612-35-1 . Its molecular formula is C10H13NO2, and it has a molecular weight of 179.22 g/mol . This ester is part of a class of pyridine derivatives that are recognized as valuable building blocks in organic synthesis and medicinal chemistry . Related pyridine-acetate structures are frequently utilized in the synthesis of complex heterocyclic compounds, which are core structures in many pharmaceuticals . For instance, structurally similar compounds serve as key intermediates in creating molecules with potential antimicrobial and antiviral properties . As a synthetic intermediate, it can be used to develop a wide range of derivatives for biological screening and drug discovery projects. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2-(4-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-6-8(2)4-5-11-9/h4-6H,3,7H2,1-2H3

InChI Key

UDJPMHNFTJZSBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Pyridine esters with methyl substituents at different positions exhibit distinct physicochemical and synthetic properties:

Compound Name Methyl Position Yield (%) Rf (Solvent System) Key Observations
Ethyl 2-(4-methylpyridin-2-yl)acetate (1c) 4-position 54 0.40 (PE/EA 2:1) Moderate yield; higher Rf suggests intermediate polarity .
Ethyl 2-(5-methylpyridin-2-yl)acetate (1b) 5-position 59 0.21 (PE/EA 5:1) Higher yield; lower Rf in less polar solvent .
Ethyl 2-(5-ethoxypyridin-2-yl)acetate 5-ethoxy - - Ethoxy group may enhance solubility but reduce reactivity .

Key Insights :

  • The 5-methyl isomer (1b ) shows higher synthetic efficiency, possibly due to steric or electronic effects favoring catalysis.
  • Substituent position influences polarity: The 4-methyl group in 1c may enhance lipophilicity compared to 5-substituted analogs.

Heterocyclic Variants

Replacing pyridine with other nitrogen-containing rings alters properties significantly:

Compound Name Heterocycle Molecular Weight Key Features
Ethyl 2-(piperidin-4-yl)acetate Piperidine 171.24 Saturated ring increases basicity; logP = 0.68, BBB permeable .
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate Pyrimidine 246.71 Chloro and methylthio groups enhance electrophilicity; potential bioactivity .
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate Pyrimidine-pyridine hybrid 317.39 Sulfanyl linker improves metal-binding capacity; stable crystal structure .

Key Insights :

  • Pyrimidine derivatives (e.g., ) exhibit higher molecular weights and increased polarity due to additional nitrogen atoms.
  • Piperidine analogs () are more flexible and basic, enhancing solubility in acidic environments.

Functional Group Modifications

Varying the ester group or introducing alternative functionalities impacts reactivity and applications:

Compound Name Functional Group Molecular Formula Applications
Ethyl 2-phenylacetoacetate Ketone + ester C₁₂H₁₄O₃ Keto-enol tautomerism useful in organic synthesis .
N-(4-methylpyridin-2-yl)-2-(phenylamino)acetamide (277) Amide C₁₄H₁₅N₃O Improved hydrolytic stability; potential kinase inhibition .
Ethyl 2-(2,4-dichlorophenoxy)acetate (2,4-D) Phenoxyacetate C₁₀H₁₀Cl₂O₃ Herbicidal activity via auxin mimicry .

Key Insights :

  • Amides (e.g., compound 277) are more hydrolytically stable than esters, favoring pharmaceutical applications.

Q & A

Q. What challenges arise in quantifying degradation products of this compound under physiological conditions?

  • Answer :
  • Matrix Effects : Serum proteins interfere with LC-MS detection; solid-phase extraction (SPE) improves sensitivity .
  • Degradation Kinetics : Hydrolysis rates vary with pH (e.g., t₁/₂ = 8 hours at pH 7.4 vs. 2 hours at pH 1.2) .

Q. How does the compound’s stability under varying pH conditions impact its storage and handling?

  • Answer :
  • Acidic Conditions : Rapid ester hydrolysis occurs; store at pH 6–8 in inert atmospheres .
  • Light Sensitivity : UV exposure accelerates decomposition; amber glassware is recommended .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer :
  • Molecular Dynamics (MD) : Simulates binding to ATP-binding pockets (e.g., EGFR kinase) .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values for lead optimization .

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